molecular formula C16H13N B154654 2-Benzylquinoline CAS No. 1745-77-3

2-Benzylquinoline

Cat. No.: B154654
CAS No.: 1745-77-3
M. Wt: 219.28 g/mol
InChI Key: LLVHFJHCODIQJH-UHFFFAOYSA-N
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Description

2-Benzylquinoline is an organic compound with the molecular formula C₁₆H₁₃N. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline itself is composed of a benzene ring fused to a pyridine ring. This compound is known for its unique structure where a benzyl group is attached to the second position of the quinoline ring.

Mechanism of Action

Target of Action

The primary targets of 2-Benzylquinoline are currently unknown. This compound belongs to the Benzylisoquinoline alkaloids (BIAs) family , which are known for their diverse biological activities.

Biochemical Pathways

BIAs are known to affect various biochemical pathways , but the specific pathways influenced by this compound remain to be elucidated.

Result of Action

As a BIA, it may share some of the biological activities common to this family of compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylquinoline can be synthesized through several methods. One common method involves the reaction of quinoline with benzyl halides in the presence of a base. This reaction typically proceeds via a nucleophilic substitution mechanism. Another method involves the cyclization of N-benzylideneaniline derivatives under acidic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal catalysts, such as palladium or nickel, are frequently used to facilitate the coupling reactions between quinoline and benzyl halides. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzylquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the benzyl group, which can significantly alter its chemical reactivity and biological activity compared to other quinoline derivatives. This structural modification can enhance its ability to interact with specific biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-benzylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)17-15/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVHFJHCODIQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169837
Record name 2-Benzylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1745-77-3
Record name 2-(Phenylmethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1745-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable synthetic route for 2-benzylquinoline?

A1: One method involves reacting quinoline 1-oxide with phenylacetic anhydride. [] This reaction, conducted in boiling benzene, yields this compound alongside several other products, including benzaldehyde, quinoline, 2-benzoylquinoline, phenyl-di(2-quinolyl)carbinol, di(2-quinolyl)ketone, and N-(2-quinolyl)-2-benzylidene-1,2-dihydroquinoline. Interestingly, the reaction also produces dibenzyl ketone, suggesting a decarboxylative coupling of phenylacetic anhydride in the presence of tertiary amines.

Q2: Can this compound and its derivatives be synthesized enantioselectively?

A2: Yes, researchers have successfully developed an enantioselective hydrogenation method for this compound and related 2-functionalized and 2,3-disubstituted quinolines. [] This method employs an iridium catalyst system consisting of [Ir(COD)Cl]2, a bisphosphine ligand, and iodine. Using this system, enantiomeric excesses (ee) up to 96% have been achieved. Mechanistic investigations suggest a hydrogenation pathway involving a 1,4-hydride addition, isomerization, and finally a 1,2-hydride addition. The catalytically active species is thought to be an iridium(III) complex containing both chloride and iodide ligands.

Q3: Are there any studies investigating the biological activity of this compound derivatives?

A3: While the provided abstracts don't delve into specific biological activities, one study mentions the synthesis and biological evaluation of 6-arylazo derivatives of substituted 1,2,3,4-tetrahydroquinoline. [] Although this study doesn't explicitly cover this compound, it highlights the potential for exploring the biological activity within this class of compounds. Further research is needed to investigate the specific biological effects and potential applications of this compound and its derivatives.

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